2-Phenoxyethanamine hydrochloride

Serotonin receptor 5-HT1D Binding affinity

For SAR and HTS calibration, 2-Phenoxyethanamine hydrochloride delivers publicly defined weak affinity at TAAR1 (EC50=1.79 μM) and 5-HT1D (Ki=1.80 μM)—an unambiguous baseline to quantify functional gains from each derivatization step. The crystalline HCl salt ensures precise weighing, superior aqueous solubility, and long-term stability, minimizing inter-run variability. Steep SAR in phenoxyalkylamines means substituting free base or N-alkyl analogs without verifying structure risks divergent pharmacology and irreproducible data. Secure this essential reference compound today.

Molecular Formula C8H12ClNO
Molecular Weight 173.64
CAS No. 1758-46-9; 17959-64-7
Cat. No. B2493128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyethanamine hydrochloride
CAS1758-46-9; 17959-64-7
Molecular FormulaC8H12ClNO
Molecular Weight173.64
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCN.Cl
InChIInChI=1S/C8H11NO.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
InChIKeyUQJNPPXLUJHLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxyethanamine hydrochloride CAS 1758-46-9: A Versatile Phenoxyalkylamine Scaffold for Pharmaceutical Research and Chemical Synthesis


2-Phenoxyethanamine hydrochloride (CAS 1758-46-9; 17959-64-7) is an organic compound belonging to the phenoxyalkylamine class, with the molecular formula C₈H₁₂ClNO and a molecular weight of 173.64 g/mol . It serves as a parent structure for numerous bioactive molecules, including the α-adrenergic antagonist phenoxybenzamine, beta-blocker carvedilol, and various serotonergic ligands [1]. The hydrochloride salt form enhances aqueous solubility and stability compared to the free base, making it the preferred form for research applications requiring precise formulation . Its primary utility lies in its role as a versatile synthetic intermediate and as a core scaffold for medicinal chemistry optimization targeting serotonergic, adrenergic, and dopaminergic systems.

Why 2-Phenoxyethanamine hydrochloride Cannot Be Interchanged with Other Phenoxyalkylamines: Key Differentiators for Scientific Procurement


The phenoxyalkylamine class exhibits extreme sensitivity to structural modifications, with seemingly minor changes—such as alkyl substitution on the amine or alterations to the aromatic ring—dramatically shifting receptor binding profiles, metabolic stability, and synthetic utility. For instance, the unsubstituted 2-phenoxyethanamine core demonstrates weak affinity for 5-HT1D receptors (Ki = 1.80 μM) and TAAR1 (EC50 = 1.79 μM) [1], whereas N-substituted derivatives like DPPE (tesmilifene) exhibit high-affinity interactions with intracellular histamine binding sites and chemopotentiating activity [2]. This steep structure-activity relationship (SAR) landscape means that substituting a closely related analog without verifying the exact substitution pattern and salt form will likely yield divergent biological outcomes, wasted synthetic effort, and irreproducible data. Procurement decisions must therefore be guided by the precise structural and pharmacological fingerprint of the compound rather than class-level assumptions.

Quantitative Differentiation of 2-Phenoxyethanamine hydrochloride Against Comparators: An Evidence-Based Guide for Scientific Selection


5-HT1D Receptor Affinity Comparison: 2-Phenoxyethanamine vs. N-Methyl Derivative

The parent 2-phenoxyethanamine scaffold exhibits weak agonist activity at human recombinant 5-HT1D receptor alpha with a Ki of 1.80 μM [1]. This contrasts sharply with more elaborate 1,3-dioxolane-based 2-heteroaryl-phenoxyethylamines, which achieve pKi values as high as 9.2 (Ki ≈ 0.63 nM) at the 5-HT1A receptor [2]. The unsubstituted core's low intrinsic activity establishes it as an ideal negative control or starting point for SAR campaigns where incremental increases in potency are tracked.

Serotonin receptor 5-HT1D Binding affinity Phenoxyethylamine SAR

TAAR1 Activation Potency: 2-Phenoxyethanamine vs. Optimized Phenoxyethylamine Derivatives

2-Phenoxyethanamine activates human TAAR1 (Trace Amine-Associated Receptor 1) with an EC50 of 1.79 μM in CHOK1 cells coexpressing the receptor [1]. This potency is orders of magnitude weaker than that of fully optimized TAAR1 agonists (which can achieve nanomolar EC50 values), but significantly stronger than the endogenous trace amine phenethylamine itself at certain TAAR subtypes. This intermediate potency profile makes the compound a valuable tool for investigating the minimal structural requirements for TAAR1 engagement.

TAAR1 Trace amine-associated receptor EC50 Phenoxyethylamine

Physicochemical Property Comparison: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt of 2-phenoxyethanamine (CAS 17959-64-7) exhibits enhanced aqueous solubility and improved storage stability compared to the free base (CAS 1758-46-9). While the free base is a liquid with a density of 1.048 g/mL at 25°C and a boiling point of 101-103°C at 4 mmHg , the hydrochloride is a crystalline solid that offers superior handling characteristics for precise weighing and formulation. The free base is described as 'air sensitive' and 'light sensitive' , whereas salt formation mitigates these degradation pathways, reducing the risk of oxidative byproducts that could confound biological assays.

Salt form Solubility Stability Hydrochloride Formulation

Synthetic Yield Comparison: Phosphoric Acid-Mediated Hydrolysis Method vs. Alternative Synthetic Routes

A patent describing the preparation of phenoxyethanamines from phenols and 2-oxazolines using phosphoric acid hydrolysis reports 'quantitative yields' for the target compound class [1]. This method is claimed to proceed without cleaving the amide at the ether linkage and without undesired aromatic ring substitution, offering a cleaner product profile compared to alternative synthetic approaches. While exact numerical yield data for the unsubstituted 2-phenoxyethanamine is not provided in the abstract, the patent's assertion of quantitative conversion for the class suggests a high-efficiency route that may reduce procurement costs and improve batch-to-batch consistency.

Synthesis Yield Oxazoline Phenoxyethanamine Phosphoric acid

Optimal Application Scenarios for 2-Phenoxyethanamine hydrochloride Based on Quantified Differentiation Evidence


Medicinal Chemistry SAR Campaigns: Using 2-Phenoxyethanamine as a Low-Affinity Reference Scaffold

Given its weak affinity for 5-HT1D (Ki = 1.80 μM) and TAAR1 (EC50 = 1.79 μM), 2-phenoxyethanamine hydrochloride serves as an ideal starting scaffold or negative control in structure-activity relationship (SAR) studies. Researchers can use this compound to establish baseline activity, then systematically introduce N-alkylations, aromatic substitutions, or heteroaryl modifications to track improvements in potency and selectivity. The compound's defined low activity provides a clear benchmark against which the functional gains of each derivatization step can be quantitatively measured [1].

Receptor Binding Assay Calibration: A Defined Reference for TAAR1 and 5-HT1D Screening

The availability of precise, publicly reported EC50 and Ki values for 2-phenoxyethanamine at TAAR1 and 5-HT1D receptors [1] enables its use as a calibration standard in high-throughput screening campaigns. Laboratories can employ this compound to validate assay sensitivity, normalize inter-plate variability, and establish a consistent reference point across different experimental runs or between collaborating research sites. This is particularly valuable for TAAR1, an emerging target in neuropsychiatric and metabolic disorders, where standardized reference compounds are still being established.

Precise Formulation Studies: Leveraging the Hydrochloride Salt for Enhanced Solubility and Stability

For applications requiring accurate dosing in aqueous media—such as in vivo pharmacokinetic studies, cell-based assays, or formulation development—the hydrochloride salt form is unequivocally preferable to the free base. The salt's crystalline solid form facilitates precise weighing, while its improved aqueous solubility and reduced air/light sensitivity [1] minimize experimental variability caused by compound degradation or inconsistent dissolution. This is a critical consideration for long-term studies where compound integrity directly impacts data reproducibility.

Chemical Synthesis Optimization: Benchmarking Novel Synthetic Routes Against a Known High-Yield Method

Researchers developing new synthetic methodologies for phenoxyalkylamines can use 2-phenoxyethanamine hydrochloride as a benchmark substrate to compare the efficiency of their novel routes against the patented phosphoric acid-mediated hydrolysis of oxazolines, which claims quantitative yields for this compound class [1]. The simplicity of the target structure allows for unambiguous yield determination and purity assessment, making it an ideal model compound for reaction optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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